7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid
Description
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound featuring a ketone group at position 7 and a carboxylic acid at position 3. Its rigid bicyclo[3.3.1]nonane scaffold confers conformational stability, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-8H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESICXXXLWJYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(=O)C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with adamantane-2-one, a well-known precursor for bicyclo[3.3.1]nonane derivatives.
Schmidt Rearrangement: The key step involves the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid.
Reduction: In some cases, the reduction of the oximino group is necessary to obtain the final product.
Industrial Production Methods
While specific industrial production methods for 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Analogues
Positional Isomerism of Oxo Groups
- 9-Oxo vs. 7-Oxo Derivatives: 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid (CAS 63242-00-2) exhibits a boat conformation in its keto-acid ring, with conformational chirality influenced by carboxyl group tilt. This contrasts with the 7-oxo isomer, where the ketone position alters hydrogen-bonding patterns and solubility .
Substitution Patterns
- Amino and Ester Derivatives: 7-(4-Amino-2,2,6,6-tetramethylpiperidinyloxy) analogue (OZH04): Incorporates a sterically hindered amino-ether substituent, improving stability in biological environments . Ester Derivatives: Compounds like 9-benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (CAS 1215183-25-7) replace the carboxylic acid with an ethyl ester, enhancing lipophilicity for prodrug applications .
Heteroatom Inclusion
- 3-Oxa and 3-Aza Analogues: 3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1638771-99-9) replaces a carbon with oxygen and nitrogen, altering polarity and hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula : C9H12O4
- Molecular Weight : 184.19 g/mol
- Structural Features : The compound features a bicyclic structure with a carboxylic acid functional group and a ketone, which are crucial for its biological interactions.
Synthesis
The synthesis of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid typically involves:
- Diels-Alder Reactions : A common method for constructing bicyclic compounds.
- Oxidation and Hydrolysis : These steps are often necessary to introduce the carboxylic acid group and modify the ketone functionality.
Anticancer Properties
Recent studies have indicated that 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid exhibits significant anticancer activity:
- Mechanism of Action : The compound appears to modulate various enzyme activities involved in cancer cell proliferation and apoptosis.
- Case Study : In vitro tests showed that at concentrations as low as 75 mg/kg, the compound inhibited tumor cell growth by approximately 46% in the Ehrlich Ascites Carcinoma (EAC) model, indicating a promising therapeutic index compared to traditional chemotherapeutics which often exhibit higher toxicity levels .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties:
- In Vivo Studies : Administration in carrageenan-induced edema models showed significant reduction in paw swelling, suggesting its potential as an anti-inflammatory agent .
The biological activity of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Redox Activity : The compound's structure allows it to act as an antioxidant, reducing oxidative stress in cells .
Comparative Analysis with Similar Compounds
Future Directions
Research into the biological activity of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is still in its early stages, warranting further exploration:
- Clinical Trials : Future studies should focus on clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how this compound interacts with cellular pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid, and how can structural purity be ensured?
- Methodological Answer : Start with bicyclic ketone precursors and employ stepwise functionalization. For example, highlights a two-step synthesis (substitution and hydrolysis) using mild bases like K₂CO₃ or Cs₂CO₃ in 1,4-dioxane/water, yielding ~63% purity. Confirm structure via (e.g., carbonyl peaks at δ 170–175 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation . Purity can be enhanced via recrystallization or column chromatography, as described for analogous bicyclic carboxylic acids .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Combine , , and IR spectroscopy to confirm the bicyclic framework and carboxylic acid moiety. MS (e.g., ESI-TOF) validates molecular weight. For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm, as applied to structurally similar compounds . Differential scanning calorimetry (DSC) can further assess thermal stability .
Q. What safety protocols are essential for handling 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid in laboratory settings?
- Methodological Answer : Follow general carboxylic acid handling guidelines: use gloves, goggles, and fume hoods. Store away from heat sources (P210 in ) and avoid inhalation/contact. In case of exposure, rinse with water for 15+ minutes and consult a physician (). Stability tests under varying pH/temperature (e.g., 4–40°C) are recommended for long-term storage .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the compound’s reactivity or stereochemical outcomes?
- Methodological Answer : Employ density functional theory (DFT) to model the bicyclic system’s electronic environment. For example, calculate Fukui indices to predict nucleophilic/electrophilic sites or simulate reaction pathways (e.g., hydrolysis kinetics). Compare computational results with experimental coupling constants to validate stereochemical assignments .
Q. What strategies address discrepancies in reported synthetic yields or byproduct formation?
- Methodological Answer : Systematic optimization is key. Vary reaction parameters (solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. For instance, achieved higher yields by replacing THF with 1,4-dioxane. Analyze byproducts via LC-MS and adjust stoichiometry or purification methods (e.g., switch from silica to ion-exchange chromatography) .
Q. How can enantioselective synthesis of derivatives be achieved, given the compound’s rigid bicyclic structure?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, introduce a chiral amine catalyst during ketone functionalization (e.g., Evans oxazolidinones) or employ enzymatic resolution for carboxylic acid derivatives. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD), as demonstrated for related bicyclo[3.3.1]nonane systems .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound and its metal complexes?
- Methodological Answer : Screen for antibacterial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains (e.g., E. coli, S. aureus). For metal complexes (e.g., Cr(III)), use agar diffusion methods and compare with free ligands, as in . Assess cytotoxicity via MTT assays on mammalian cell lines to identify therapeutic windows .
Data Analysis and Reporting
Q. How should researchers document contradictions between computational predictions and experimental data?
- Methodological Answer : Use a tiered validation approach. First, cross-check computational parameters (e.g., solvent effects in DFT). If discrepancies persist, propose mechanistic hypotheses (e.g., unaccounted steric effects) and design control experiments (e.g., isotopic labeling). Report findings transparently, citing both experimental and computational limitations .
Q. What statistical methods are recommended for analyzing variability in synthetic yield or biological activity data?
- Methodological Answer : Apply ANOVA to assess the significance of reaction variables (e.g., temperature, catalyst). For biological data, use nonlinear regression (e.g., Hill equation for dose-response curves) and report confidence intervals. Tools like GraphPad Prism or R are ideal for visualizing trends and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
